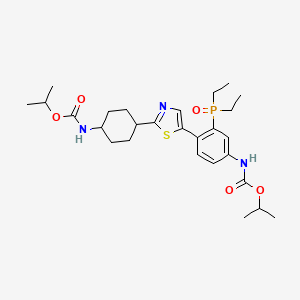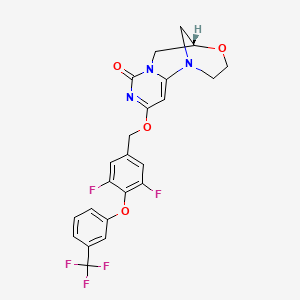
Oxytocin antiparallel dimer
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxytocin antiparallel dimer is a synthetic compound derived from the naturally occurring neuropeptide oxytocin. Oxytocin is known for its role in social bonding, childbirth, and lactation. The dimerization of oxytocin, particularly in an antiparallel orientation, has been explored to modulate its pharmacological properties and enhance its stability and efficacy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of oxytocin antiparallel dimer involves the regioselective formation of disulfide bonds between two oxytocin molecules. The process typically includes the following steps:
Monomeric Peptide Synthesis: The individual oxytocin peptides are synthesized using solid-phase peptide synthesis techniques.
Dimerization: The monomeric peptides are then subjected to oxidative conditions to form disulfide bonds, resulting in the dimer.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. High-performance liquid chromatography (HPLC) and mass spectrometry are employed for purification and characterization .
Análisis De Reacciones Químicas
Types of Reactions: Oxytocin antiparallel dimer undergoes various chemical reactions, including:
Oxidation: Formation of disulfide bonds during dimerization.
Reduction: Breaking of disulfide bonds under reducing conditions.
Substitution: Potential modifications at specific amino acid residues to alter its pharmacological properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol, beta-mercaptoethanol.
Substitution Reagents: Various amino acid derivatives and protecting groups.
Major Products:
Oxidation: Formation of the dimer with disulfide bonds.
Reduction: Reversion to monomeric oxytocin.
Substitution: Modified oxytocin dimers with altered pharmacological properties.
Aplicaciones Científicas De Investigación
Oxytocin antiparallel dimer has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide dimerization and disulfide bond formation.
Biology: Investigated for its role in modulating social behaviors and physiological functions.
Medicine: Explored for therapeutic potential in conditions such as anxiety, depression, and autism spectrum disorders.
Mecanismo De Acción
The mechanism of action of oxytocin antiparallel dimer involves its interaction with oxytocin receptors, which are G protein-coupled receptors. Upon binding to these receptors, the dimer activates intracellular signaling pathways, leading to the modulation of neuronal activity and neurotransmitter release. This results in various physiological and behavioral effects, such as social bonding, stress regulation, and pain modulation .
Comparación Con Compuestos Similares
Vasopressin Antiparallel Dimer: Similar in structure and function, but primarily involved in water retention and blood pressure regulation.
Oxytocin Parallel Dimer: Differently oriented dimer with distinct pharmacological properties.
Modified Oxytocin Dimers: Various derivatives with specific amino acid substitutions to enhance or alter their effects
Uniqueness: Oxytocin antiparallel dimer is unique due to its specific orientation, which influences its interaction with receptors and subsequent pharmacological effects. This orientation can result in different therapeutic potentials compared to other dimers and monomeric oxytocin .
Propiedades
Fórmula molecular |
C86H132N24O24S4 |
|---|---|
Peso molecular |
2014.4 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16S,19R,24R,27S,30S,33S,36S,39R)-19,39-diamino-7,27-bis(2-amino-2-oxoethyl)-24-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-10,30-bis(3-amino-3-oxopropyl)-13,33-bis[(2S)-butan-2-yl]-16,36-bis[(4-hydroxyphenyl)methyl]-6,9,12,15,18,26,29,32,35,38-decaoxo-1,2,21,22-tetrathia-5,8,11,14,17,25,28,31,34,37-decazacyclotetracontane-4-carbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C86H132N24O24S4/c1-9-43(7)69-83(131)97-51(23-25-63(89)113)75(123)101-57(33-65(91)115)77(125)105-59(85(133)109-27-11-13-61(109)81(129)103-53(29-41(3)4)73(121)95-35-67(93)117)39-138-136-38-50(88)72(120)100-56(32-46-17-21-48(112)22-18-46)80(128)108-70(44(8)10-2)84(132)98-52(24-26-64(90)114)76(124)102-58(34-66(92)116)78(126)106-60(40-137-135-37-49(87)71(119)99-55(79(127)107-69)31-45-15-19-47(111)20-16-45)86(134)110-28-12-14-62(110)82(130)104-54(30-42(5)6)74(122)96-36-68(94)118/h15-22,41-44,49-62,69-70,111-112H,9-14,23-40,87-88H2,1-8H3,(H2,89,113)(H2,90,114)(H2,91,115)(H2,92,116)(H2,93,117)(H2,94,118)(H,95,121)(H,96,122)(H,97,131)(H,98,132)(H,99,119)(H,100,120)(H,101,123)(H,102,124)(H,103,129)(H,104,130)(H,105,125)(H,106,126)(H,107,127)(H,108,128)/t43-,44-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,69-,70-/m0/s1 |
Clave InChI |
SBLVMJOXVMBHCL-AQFNFDSMSA-N |
SMILES isomérico |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)[C@@H](C)CC)CC4=CC=C(C=C4)O)N)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
SMILES canónico |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)C(C)CC)CC4=CC=C(C=C4)O)N)C(=O)N5CCCC5C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


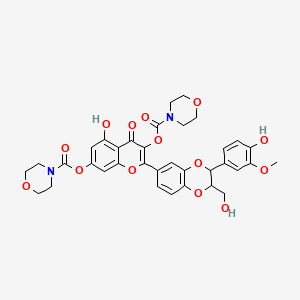
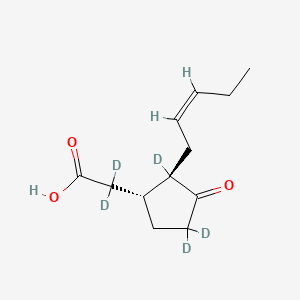
![4-[5-(4-Fluoroanilino)thiophen-2-yl]benzene-1,3-diol](/img/structure/B12407944.png)
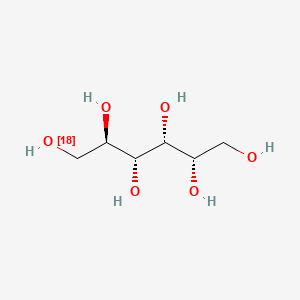

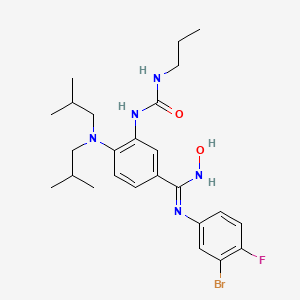
![(1S,3E,5S,6R,7E,9S,11E,13S,16S,17R,18S)-5,6-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,15,16-tetramethyl-19-azatricyclo[11.7.0.01,17]icosa-3,7,11,14-tetraene-2,20-dione](/img/structure/B12407957.png)

![cyclo[Ala-D-Ala-N(Me)Leu-Leu-N(Me)Val-N(Me)Bmt(E)-Thr-D-N(Me)Ala-N(Me)Thr(Me)-Leu-N(Me)Leu]](/img/structure/B12407982.png)
